molecular formula C22H45N B14680296 N,N-diethyloctadec-9-en-1-amine CAS No. 30339-26-5

N,N-diethyloctadec-9-en-1-amine

Cat. No.: B14680296
CAS No.: 30339-26-5
M. Wt: 323.6 g/mol
InChI Key: CWEGOSBBFLRMKN-UHFFFAOYSA-N
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Description

N,N-diethyloctadec-9-en-1-amine: is an organic compound belonging to the class of amines It is characterized by the presence of a long hydrocarbon chain with a double bond at the 9th position and a diethylamine group attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common method for synthesizing N,N-diethyloctadec-9-en-1-amine involves the reductive amination of octadec-9-en-1-al with diethylamine in the presence of a reducing agent such as sodium cyanoborohydride.

    Alkylation of Amines: Another method involves the alkylation of diethylamine with octadec-9-en-1-bromide under basic conditions, typically using a strong base like sodium hydride.

Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination processes, where the aldehyde and amine are reacted in the presence of a suitable catalyst and reducing agent to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-diethyloctadec-9-en-1-amine can undergo oxidation reactions, particularly at the double bond, leading to the formation of epoxides or diols.

    Reduction: The compound can be reduced to form saturated amines, where the double bond is hydrogenated.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Hydrogen gas in the presence of a palladium catalyst for hydrogenation.

    Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.

Major Products:

    Epoxides and Diols: From oxidation reactions.

    Saturated Amines: From reduction reactions.

    Various Substituted Amines: From substitution reactions.

Scientific Research Applications

Chemistry:

    Surfactants: N,N-diethyloctadec-9-en-1-amine is used in the synthesis of surfactants due to its amphiphilic nature.

    Catalysis: It serves as a ligand in certain catalytic reactions, enhancing the efficiency of the process.

Biology:

    Antimicrobial Agents: The compound has been studied for its potential antimicrobial properties, particularly against certain bacterial strains.

Medicine:

    Drug Development: Research is ongoing to explore its potential as a building block in the synthesis of pharmaceutical compounds.

Industry:

    Lubricants: It is used in the formulation of lubricants due to its long hydrocarbon chain, which provides excellent lubrication properties.

    Cosmetics: The compound is also used in cosmetic formulations for its emulsifying properties.

Mechanism of Action

The mechanism of action of N,N-diethyloctadec-9-en-1-amine involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria, leading to cell lysis. In catalytic processes, it acts as a ligand, coordinating with metal centers to facilitate the catalytic cycle.

Comparison with Similar Compounds

    N,N-diethyloctadec-9-en-1-amine: Similar in structure but with different alkyl groups.

    N,N-dimethyloctadec-9-en-1-amine: Contains methyl groups instead of ethyl groups.

    N,N-diethylhexadec-9-en-1-amine: Has a shorter hydrocarbon chain.

Uniqueness: this compound is unique due to its specific combination of a long hydrocarbon chain with a double bond and a diethylamine group, which imparts distinct physical and chemical properties, making it suitable for a wide range of applications.

Properties

CAS No.

30339-26-5

Molecular Formula

C22H45N

Molecular Weight

323.6 g/mol

IUPAC Name

N,N-diethyloctadec-9-en-1-amine

InChI

InChI=1S/C22H45N/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(5-2)6-3/h13-14H,4-12,15-22H2,1-3H3

InChI Key

CWEGOSBBFLRMKN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCCN(CC)CC

Origin of Product

United States

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